2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The methoxy group on the phenyl ring may enhance electronic interactions with biological targets, while the phenylpropyl chain could influence membrane permeability .
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-30-20-12-6-5-11-19(20)27-23(29)22-18(13-15-31-22)26-24(27)32-16-21(28)25-14-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-13,15H,7,10,14,16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUMXOILIQVYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C23H24N2O4S
- Molar Mass : 424.57 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of thienopyrimidine derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. The compound is believed to exert its effects through:
- Inhibition of Tyrosine Kinases : Similar compounds have shown activity against epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in many cancers.
- Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Some studies suggest that thienopyrimidine derivatives can induce cell cycle arrest at various phases, preventing cancer cell division.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. The following table summarizes key findings related to the compound's biological activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H1975 | 15.629 | EGFR L858R/T790M inhibition |
| A549 | >50 | Induction of apoptosis |
| NCI-H460 | 0.440 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Comparative Analysis with Other Compounds
In a comparative study with other thienopyrimidine derivatives, it was found that those with specific substitutions exhibited enhanced activity:
| Compound | IC50 (NCI-H1975) | Selectivity for EGFR WT |
|---|---|---|
| Compound A | >50 | Low |
| Compound B | 13 | High |
| 2-{[3-(2-methoxyphenyl)-...]} | 15.629 | Moderate |
Case Studies and Research Findings
-
Case Study on Antitumor Activity :
- A study published in Nature reported that a series of thienopyrimidine compounds, including derivatives similar to our target compound, showed significant antitumor activity against lung cancer cell lines (NCI-H1975 and A549). The study highlighted the importance of structural modifications in enhancing potency and selectivity for specific cancer types .
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Thienopyrimidinone Derivatives
Key Structural Variations :
3-(3-Ethoxypropyl): Increases flexibility and hydrophobicity ().
Position 2 Sulfanyl-Acetamide Side Chains :
- N-(3-Phenylpropyl) : Balances lipophilicity and steric bulk, affecting bioavailability (target compound).
- N-(4-Isopropylphenyl) : Adds steric hindrance, possibly reducing metabolic clearance ().
- N-(2,5-Dimethoxyphenyl) : Introduces polar groups that may improve solubility but reduce membrane penetration ().
Physicochemical and Spectral Properties
Crystallographic and Computational Tools
- SHELX Software : Widely used for small-molecule crystallography (), enabling precise structural determination of analogs like those in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
